molecular formula C24H27N5O B11242802 [1,1'-Biphenyl]-4-yl(4-(4-(dimethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)methanone

[1,1'-Biphenyl]-4-yl(4-(4-(dimethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)methanone

Cat. No.: B11242802
M. Wt: 401.5 g/mol
InChI Key: NZFWKMJZUJMVKT-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-yl(4-(4-(dimethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)methanone: is a complex organic compound that features a biphenyl core linked to a piperazine ring substituted with a dimethylamino group and a methylpyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4-yl(4-(4-(dimethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)methanone typically involves multiple steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Piperazine Ring Formation: The piperazine ring is introduced via a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.

    Dimethylamino and Methylpyrimidine Substitution: The dimethylamino group and the methylpyrimidine moiety are introduced through further substitution reactions, often involving the use of protecting groups to ensure selective functionalization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include:

    Catalyst Selection: Using palladium or nickel catalysts for coupling reactions.

    Reaction Conditions: Optimizing temperature, pressure, and solvent systems to maximize efficiency.

    Purification Techniques: Employing chromatography and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.

    Substitution: The aromatic rings and the piperazine nitrogen can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenated precursors and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Various substituted biphenyl and piperazine derivatives.

Scientific Research Applications

Chemistry

    Ligand Design: Used in the design of ligands for metal complexes in catalysis.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Receptor Binding Studies: Investigated for its binding affinity to various biological receptors, including adrenergic and serotonin receptors.

Medicine

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals, particularly for neurological and psychiatric disorders.

Industry

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-yl(4-(4-(dimethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as G-protein-coupled receptors (GPCRs). The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing downstream signaling pathways. This modulation can result in various physiological effects, depending on the receptor subtype and tissue distribution.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone Derivatives: Compounds like benzophenone and its substituted derivatives share structural similarities with the biphenyl core.

    Piperazine Derivatives: Compounds such as 1-(4-fluorophenyl)piperazine and 1-(4-methylphenyl)piperazine exhibit similar piperazine ring structures.

    Pyrimidine Derivatives: Compounds like 2-(4-aminophenyl)pyrimidine and 2-(4-methylphenyl)pyrimidine share the pyrimidine moiety.

Uniqueness

The uniqueness of [1,1’-Biphenyl]-4-yl(4-(4-(dimethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)methanone lies in its multi-functional structure, which allows it to interact with a diverse range of biological targets. This multifunctionality makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H27N5O

Molecular Weight

401.5 g/mol

IUPAC Name

[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-(4-phenylphenyl)methanone

InChI

InChI=1S/C24H27N5O/c1-18-17-22(27(2)3)26-24(25-18)29-15-13-28(14-16-29)23(30)21-11-9-20(10-12-21)19-7-5-4-6-8-19/h4-12,17H,13-16H2,1-3H3

InChI Key

NZFWKMJZUJMVKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N(C)C

Origin of Product

United States

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